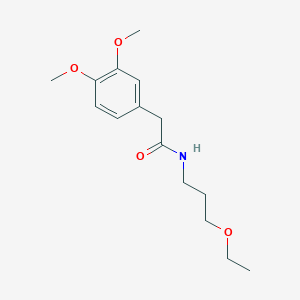
2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide
Descripción general
Descripción
The compound "2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide" is a part of a class of organic compounds known for their diverse chemical and physical properties, making them relevant in various scientific fields. Although specific studies directly addressing this compound were not found, research on closely related compounds provides valuable insights.
Synthesis Analysis
Synthesis methods for related compounds typically involve reactions under controlled conditions, aiming to achieve high yields and purity. For instance, the synthesis of similar acetamide derivatives involves reactions like acetylation, ethylation, and condensation, showcasing the complexity and precision required in organic synthesis (Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives is conducted using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the molecular conformation, bonding, and overall structure, essential for understanding the compound's chemical behavior (Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can be complex, involving multiple steps and intermediates. For example, oxidative radical cyclization has been used to transform acetamide precursors into more complex structures, demonstrating the compound's reactivity and potential for synthesis of complex molecules (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different areas. These properties are often determined through experimental studies, providing data necessary for handling and application of these compounds (Olszewska et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of acetamide derivatives. Studies often focus on understanding these properties through reaction mechanisms and product analysis, guiding the development of new compounds and applications (Nishino et al., 1972).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Cyclisation Reactions : A high yielding cyclisation process involving a similar compound, N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, highlights the utility of these compounds in synthesizing complex molecular structures such as (±)-crispine A. This showcases the compounds' role in facilitating intricate synthetic pathways in organic chemistry (King, 2007).
Pharmacological Research
- Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrate the antitumor potential of related compounds. This implies the utility of such molecules in the development of new anticancer drugs, highlighting their importance in medicinal chemistry (Sharma et al., 2018).
Material Science
- Polymer Hybrid Networks : Research on polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, such as 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, for preparing PMMA hybrid networks, underscores the role of these compounds in improving material properties like thermal stability and robustness. This application is crucial for developing advanced materials with specific performance characteristics (Batibay et al., 2020).
Environmental Science
- Herbicide Metabolism : The metabolism of chloroacetamide herbicides in human and rat liver microsomes, involving compounds structurally similar to the query chemical, reflects the environmental and health implications of these substances. Understanding the metabolic pathways can aid in assessing the environmental persistence and toxicity of such herbicides (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-4-20-9-5-8-16-15(17)11-12-6-7-13(18-2)14(10-12)19-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMPHYPTNRDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)